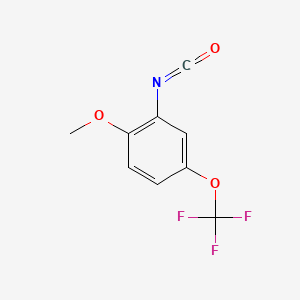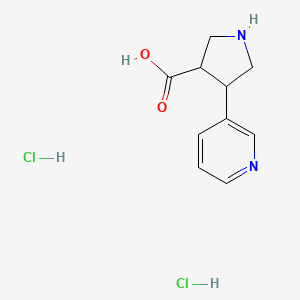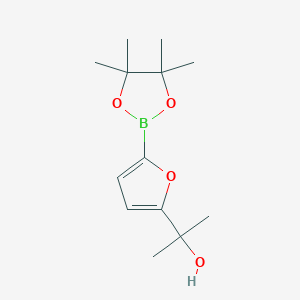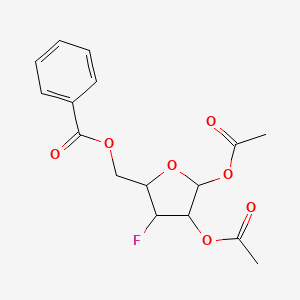
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6F3NO2 It is a derivative of benzene, featuring an isocyanate group (-NCO), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)aniline with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-methoxy-4-(trifluoromethoxy)aniline.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and stringent safety protocols is essential due to the toxic nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. These reactions often require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-NCO) with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form stable adducts, such as ureas, carbamates, and thiocarbamates.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, leading to the formation of various substituted benzene derivatives.
Comparación Con Compuestos Similares
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
1-Isocyanato-4-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Isocyanato-1-methoxy-2-(trifluoromethoxy)benzene: Positional isomer with the isocyanate and trifluoromethoxy groups in different positions on the benzene ring.
Uniqueness
The presence of both the isocyanate and trifluoromethoxy groups in this compound imparts unique reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C9H6F3NO3 |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-isocyanato-1-methoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO3/c1-15-8-3-2-6(16-9(10,11)12)4-7(8)13-5-14/h2-4H,1H3 |
Clave InChI |
UELSRQXMNHFYDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC(F)(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)



![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)

